N'-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
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Overview
Description
The compound is a derivative of benzothiophene, which is a type of heterocyclic compound . It also contains a chloroacetyl group, which is often used in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar structures often involve reactions with chloroacetyl chloride . The reaction of N-(1-methylbut-2-en-1-yl)-2-iodaniline with Ac2O or ClCH2C(O)Cl results in a mixture of syn- and anti-atropisomers of N-acetyl- and N-chloroacetyl-N-(1-methylbut-2-en-1-yl)-2-iodaniline .Chemical Reactions Analysis
Compounds containing a chloroacetyl group can undergo various reactions. For instance, they can participate in thioether macrocyclization of peptides . Also, cyanoacetohydrazides can act as precursors in reactions leading to the construction of heterocycles .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research indicates that derivatives of benzothiophene carbohydrazide compounds serve as intermediates in the synthesis of a wide range of heterocyclic compounds. For instance, studies have demonstrated the preparation of oxadiazoles, thiadiazoles, and triazoles derived from benzothiophene, which exhibit antimicrobial, analgesic, and anthelmintic activities (G. Naganagowda et al., 2011). Another study focused on the synthesis of novel thiophene, pyran, thiazole, and fused heterocyclic derivatives starting from cyanoacetylhydrazine, demonstrating significant antitumor activities against various human tumor cell lines (R. Mohareb et al., 2012).
Corrosion Inhibition
Another application area is in corrosion inhibition. Specifically, 3-chloro-1-benzothiophene-2-carbohydrazide has been investigated for its inhibitory action on the corrosion of aluminum alloys in acidic mediums. It acts as a cathodic inhibitor, and its efficiency increases with the concentration and decreases with temperature, indicating a potential for industrial applications in metal protection (U. A. Kini et al., 2011).
Antimicrobial and Antitumor Activities
Derivatives of benzothiophene carbohydrazide also exhibit antimicrobial and antitumor properties. One study synthesized derivatives showing promising activity against Mycobacterium tuberculosis, which is significant given the global challenge of tuberculosis (Urja D. Nimbalkar et al., 2018). Additionally, novel armed thiophene derivatives, synthesized from benzothiophene-based compounds, demonstrated potential antimicrobial activities, highlighting their relevance in the development of new antibiotics (Y. Mabkhot et al., 2016).
Mechanism of Action
Target of Action
Compounds like this often target specific enzymes or receptors in the body. For example, some similar compounds have been found to inhibit certain enzymes involved in cell growth and proliferation .
Mode of Action
The compound could interact with its target by binding to a specific site, altering the target’s function. This could lead to changes in cellular processes, such as slowing cell growth or inducing cell death .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific target. For instance, if it targets an enzyme involved in cell growth, it could disrupt the signaling pathways that regulate cell proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, its absorption could be influenced by factors like its solubility, while its distribution could be affected by its size and charge .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if it inhibits an enzyme involved in cell growth, the result could be a decrease in cell proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2S/c12-6-10(15)13-14-11(16)9-5-7-3-1-2-4-8(7)17-9/h5H,1-4,6H2,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZURWSYIMFOIRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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